molecular formula C20H23NOS B12647410 Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy- CAS No. 147701-87-9

Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy-

Cat. No.: B12647410
CAS No.: 147701-87-9
M. Wt: 325.5 g/mol
InChI Key: BJVPRKHVEJVIJJ-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy- is an organic compound with the molecular formula C19H21NOS It is a derivative of benzenecarbothioamide, characterized by the presence of a 4-cyclohexylphenyl group and a 4-methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy- typically involves the reaction of 4-cyclohexylphenylamine with benzenecarbothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Types of Reactions:

    Oxidation: Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted amines

Scientific Research Applications

Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy- has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are crucial for its potential therapeutic effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

  • Benzenecarbothioamide, N-(4-cyclohexylphenyl)-
  • Benzenecarbothioamide, N-(4-methoxyphenyl)-
  • Benzenecarbothioamide, N-(4-bromophenyl)-

Comparison: Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy- is unique due to the presence of both the 4-cyclohexylphenyl and 4-methoxy groups. These substituents confer distinct chemical and biological properties, such as enhanced lipophilicity and potential for specific molecular interactions. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable subject for further research and development.

Properties

CAS No.

147701-87-9

Molecular Formula

C20H23NOS

Molecular Weight

325.5 g/mol

IUPAC Name

N-(4-cyclohexylphenyl)-4-methoxybenzenecarbothioamide

InChI

InChI=1S/C20H23NOS/c1-22-19-13-9-17(10-14-19)20(23)21-18-11-7-16(8-12-18)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3,(H,21,23)

InChI Key

BJVPRKHVEJVIJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)C3CCCCC3

Origin of Product

United States

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